molecular formula C16H22BrFN2O2 B1408795 Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate CAS No. 1704065-23-5

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate

Cat. No. B1408795
CAS RN: 1704065-23-5
M. Wt: 373.26 g/mol
InChI Key: QKJBVMLNNQLYKT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate is a chemical compound with the following IUPAC name: tert-butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate . It is a synthetic molecule that has potential applications in drug discovery and development.


Synthesis Analysis

The compound can be synthesized with a good yield and selectivity using simple reagents. Starting from commercially available 4-bromo-1H-indole , a series of reactions lead to the formation of tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate. The synthetic route involves Vilsmeier formylation, reduction, protection of hydroxy groups, and introduction of the TBS-protected enyne side chain at the 4-position .


Molecular Structure Analysis

The molecular formula of tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate is C16H22BrFN2O2 with a molecular weight of 373.26 g/mol . The compound contains a piperazine ring, a tert-butyl group, and a 3-bromo-5-fluorobenzyl moiety.


Chemical Reactions Analysis

The key reactions involved in its synthesis include formylation, reduction, protection of hydroxy groups, and olefination. These steps are crucial for constructing the desired structure and achieving high selectivity .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by various spectroscopic methods. It crystallizes in the monoclinic crystal system with weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions. This compound showed moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Crystal Structure Analysis

  • The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was studied, revealing typical bond lengths and angles for this piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

  • Two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, were synthesized and evaluated for their antibacterial and antifungal activities, showing moderate activity against several microorganisms (Kulkarni et al., 2016).

Anticorrosive Properties

  • Novel heterocyclic compounds including tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate were synthesized and demonstrated significant anticorrosive activity for carbon steel in corrosive media, showing an inhibition efficiency of 91.5% (Praveen et al., 2021).

Catalysis and Organic Synthesis

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs and was synthesized through a high-yield method (Zhang, Ye, Xu, & Xu, 2018).

Chiral Deprotonation Studies

  • The first known example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine involving tert-butyl 4- tert-butylpiperazine-1-carboxylate was reported. This methodology provided a route to synthesize chiral intermediates for molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).

Pharmaceutical Research

  • The synthesis and evaluation of certain tert-butyl piperazine-1-carboxylate derivatives as potential antibacterial agents and DNA gyrase inhibitors were studied, demonstrating the importance of structural features for antimicrobial activity (Chung & Kim, 1997).

Fuel Antioxidant Research

  • Tert-butyl piperazine derivatives were synthesized and found to possess excellent thermal stability and antioxidant activity, making them suitable for use in base fuel (Desai, Misra, & Nair, 2002).

properties

IUPAC Name

tert-butyl 4-[(3-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)11-12-8-13(17)10-14(18)9-12/h8-10H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJBVMLNNQLYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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